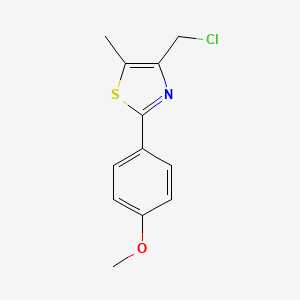

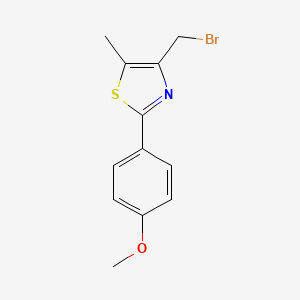

4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

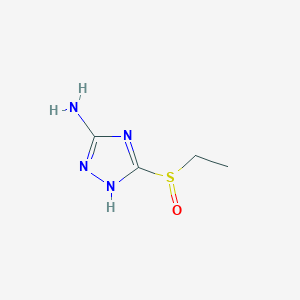

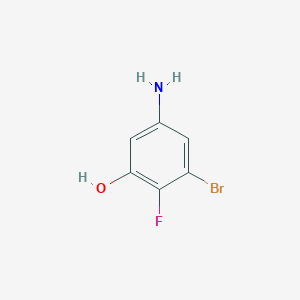

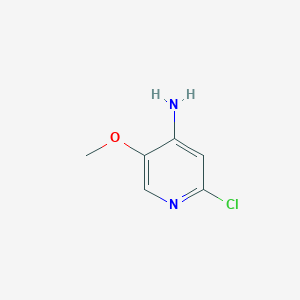

“4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole” is a complex organic compound that contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a bromomethyl group (-CH2Br), a methoxyphenyl group (C6H4OCH3), and a methyl group (-CH3) attached to the thiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the bromomethyl, methoxyphenyl, and methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, bromomethyl, methoxyphenyl, and methyl groups would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the bromomethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with different chemical reagents .Aplicaciones Científicas De Investigación

Alkoxyl Radical Precursors

Efficiency of Alkoxyl Radical Product Formation The compound 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole and its derivatives have been recognized for their exceptional efficiency in producing alkoxyl radical products like δ-bromohydrins, cyclic ethers, and carbonyl compounds. The selectivity of these compounds in undergoing transformations to yield O-alkylation products and their notable crystallization properties make them favorable for preparing new families of alkoxyl radical precursors (Hartung et al., 2010).

Mechanistic Studies in Organic Chemistry

Cyclization of Substituted 5-Hexen-1-oxyl Radicals These derivatives have also been pivotal in mechanistic studies, especially in the context of cyclization reactions. For example, substituted 5-hexen-1-oxyl radicals, generated from these compounds, have been utilized to study the formation of bromomethyl-substituted tetrahydropyrans, showcasing their relevance in understanding selective cyclizations (Hartung & Gottwald, 2004).

Corrosion Inhibition

Triazole-based Corrosion Inhibitors The derivative compounds have shown significant inhibition efficiency against corrosion of mild steel, as observed in various studies. These compounds fit well into the Langmuir isotherm model, suggesting their potential as corrosion inhibitors in industrial applications (Al-amiery et al., 2020).

Pharmaceutical Research

Development of New Medicines In the pharmaceutical domain, these derivatives have been a focal point in the development of new, low-toxic, and highly-efficient medicines. The structural modifications and the introduction of specific substituents have shown to significantly influence the antimicrobial activity, underlining their importance in the development of new pharmacological agents (Samelyuk & Kaplaushenko, 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNOS/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMKWOMGXVEPKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)OC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)

![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)

![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)